![molecular formula C9H14N6S B4674651 {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4674651.png)
{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile
Overview
Description
{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile molecule that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological molecules. {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has been shown to react with primary amines, thiols, and carboxylic acids, among other functional groups. This reactivity makes {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile a useful tool for the modification of biomolecules and the synthesis of novel compounds.
Biochemical and Physiological Effects:
{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has several advantages for use in lab experiments, including its high reactivity and versatility. It can be used as a crosslinking agent for polymers, a fluorescent probe for metal ions, and a reagent for the determination of primary amines. However, {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile. One area of interest is the development of novel compounds using {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile as a starting material. Another area of interest is the use of {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile in the modification of biomolecules for various applications. Additionally, further studies are needed to fully understand the mechanism of action of {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile is a versatile and useful chemical compound that has potential applications in various scientific fields. Its unique properties and high reactivity make it a valuable tool for the modification of biomolecules and the synthesis of novel compounds. Further research is needed to fully understand the mechanism of action of {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile and its potential applications in the treatment of various diseases.
Scientific Research Applications
{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has been studied extensively for its potential applications in various scientific fields. It has been used as a crosslinking agent for polymers, as a reagent for the determination of primary amines, and as a fluorescent probe for the detection of metal ions. {[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile has also been used in the synthesis of novel compounds with potential biological activity, such as antitumor and antiviral agents.
properties
IUPAC Name |
2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S/c1-14(2)7-11-8(15(3)4)13-9(12-7)16-6-5-10/h6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMHWBXWSETSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SCC#N)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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